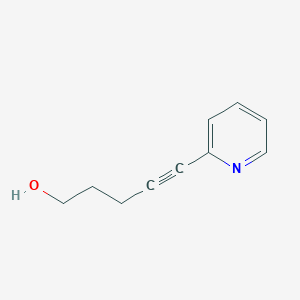
5-(pyridin-2-yl)pent-4-yn-1-ol
概要
説明
5-(pyridin-2-yl)pent-4-yn-1-ol is an organic compound that features a pyridine ring attached to a pentynol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-2-yl)pent-4-yn-1-ol typically involves the coupling of a pyridine derivative with a pentynol precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-bromopyridine with 4-pentyn-1-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-(pyridin-2-yl)pent-4-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the pentynol chain can be reduced to form a double or single bond.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing the triple bond.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Formation of 5-(2-Pyridinyl)-4-pentyn-1-one.
Reduction: Formation of 5-(2-Pyridinyl)-4-penten-1-ol or 5-(2-Pyridinyl)-4-pentanol.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
5-(pyridin-2-yl)pent-4-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(pyridin-2-yl)pent-4-yn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the pentynol chain can undergo various chemical transformations, influencing the compound’s overall activity .
類似化合物との比較
Similar Compounds
2-Pyridinyl-4-pentyn-1-ol: Similar structure but with the hydroxyl group at a different position.
5-(2-Pyridinyl)-4-penten-1-ol: Similar structure but with a double bond instead of a triple bond.
5-(2-Pyridinyl)-4-pentanol: Similar structure but with a single bond instead of a triple bond.
Uniqueness
The combination of these functional groups provides a versatile scaffold for the development of new compounds with tailored properties .
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
5-pyridin-2-ylpent-4-yn-1-ol |
InChI |
InChI=1S/C10H11NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,1,5,9H2 |
InChIキー |
MTEZTIMLFCQTEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C#CCCCO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

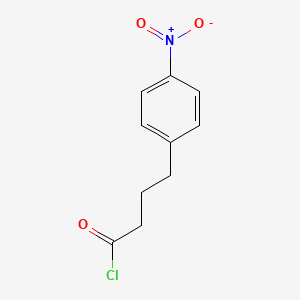
![3-[4-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol](/img/structure/B8750041.png)
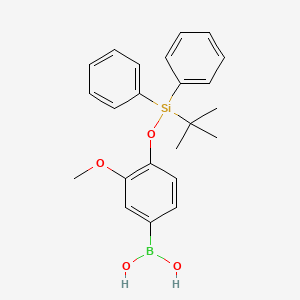
![7-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8750063.png)
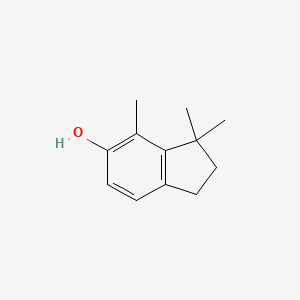
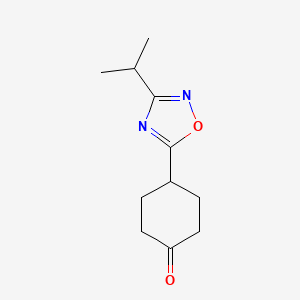
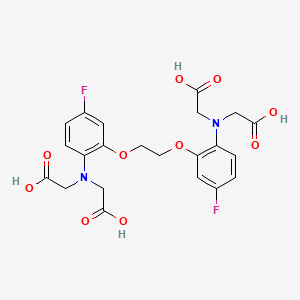
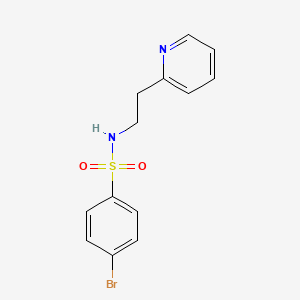
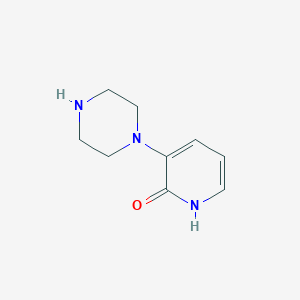
![ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B8750101.png)
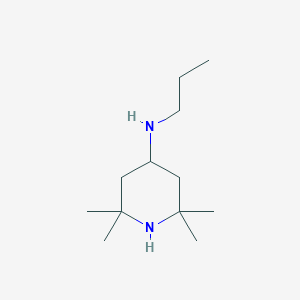
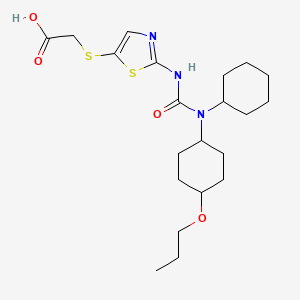
![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro-, (3'R)-](/img/structure/B8750113.png)
